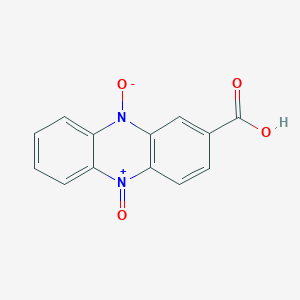
2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the phenazine core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
Carboxylation: Introduction of the carboxyl group can be done via carboxylation reactions using carbon dioxide or other carboxylating agents.
Oxidation: The phenazine core may undergo oxidation to introduce the oxo group, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxyphenazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate involves its interaction with molecular targets such as enzymes, DNA, or cellular membranes. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to active sites of enzymes and blocking their function.
DNA intercalation: Inserting between DNA base pairs, disrupting replication and transcription.
Membrane disruption: Interacting with cell membranes, leading to cell lysis or altered permeability.
Comparación Con Compuestos Similares
Similar Compounds
- Phenazine-1-carboxylic acid
- Phenazine-1,6-dicarboxylic acid
- Phenazine-1,8-dicarboxylic acid
Uniqueness
2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its oxo and carboxyl groups may enhance its reactivity and interaction with biological targets compared to other phenazine derivatives.
Propiedades
Número CAS |
7495-28-5 |
|---|---|
Fórmula molecular |
C13H8N2O4 |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
10-oxido-5-oxophenazin-5-ium-2-carboxylic acid |
InChI |
InChI=1S/C13H8N2O4/c16-13(17)8-5-6-11-12(7-8)15(19)10-4-2-1-3-9(10)14(11)18/h1-7H,(H,16,17) |
Clave InChI |
POQYTUGAJIFTMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=C([N+]2=O)C=CC(=C3)C(=O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


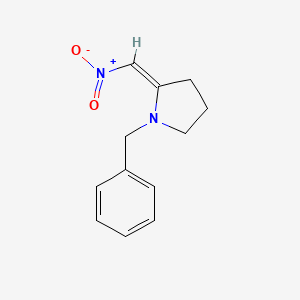
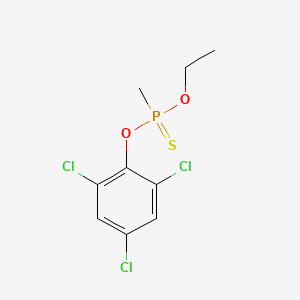

![Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride](/img/structure/B13792400.png)

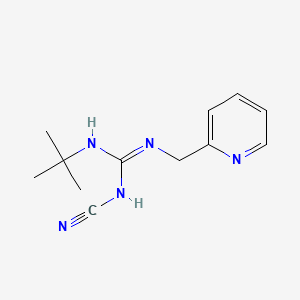
![[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B13792409.png)
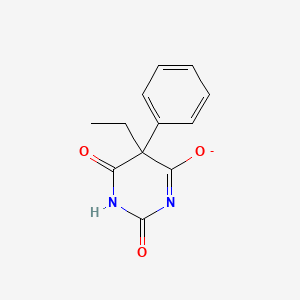
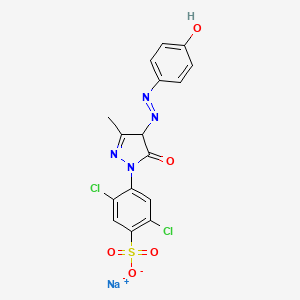
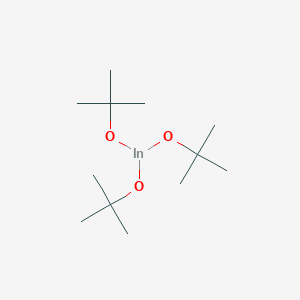
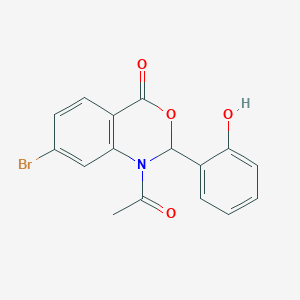
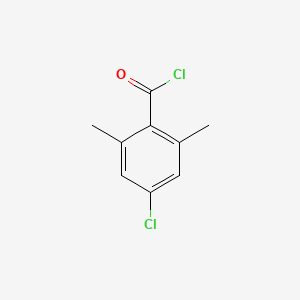
![(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
![3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium](/img/structure/B13792457.png)
